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Compound of Interest

Compound Name:
(2-Amino-4-methylpentyl)

(methyl)amine

CAS No.: 1248719-57-4

Cat. No.: B3225398

Get Quote

CAS Registry Number: 1248719-57-4 IUPAC Name:

-methyl-4-methylpentane-1,2-diamine Molecular Formula:

Molecular Weight: 130.23 g/mol

Part 1: Retrosynthetic Analysis & Strategy
To achieve high enantiomeric purity and yield, we treat the target molecule as a 1,2-diamine

derived from an amino acid. The retrosynthesis disconnects the C1-N bond via amide

reduction.

Strategic Disconnections
Target: (2-Amino-4-methylpentyl)(methyl)amine.[1][2]

Precursor:

-methyl-2-amino-4-methylpentanamide (
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-Methylleucinamide).

Starting Material: L-Leucine (Natural Chiral Pool).

Rationale:

Stereochemistry: Starting from L-Leucine (

-isomer) fixes the chirality at C2.

Selectivity: Amide reduction with Lithium Aluminum Hydride (LiAlH

) is a high-yielding, established transformation that converts the carbonyl (

) to a methylene (

) group without racemizing the alpha-carbon under proper conditions.

(2-Amino-4-methylpentyl)(methyl)amine
(Target Diamine)

N-Methylleucinamide
(Amide Intermediate)

Reduction (LiAlH4)L-Leucine
(Chiral Starting Material)
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Figure 1: Retrosynthetic pathway utilizing the chiral pool strategy.

Part 2: Synthesis Protocol (The Amino Acid Route)
This protocol describes the synthesis in three stages: Protection, Amidation, and

Reduction/Deprotection.

Stage 1: Preparation of Boc-L-Leucine- -methylamide
Direct amidation of free leucine is difficult due to zwitterionic interference. We employ Boc-

protection followed by mixed-anhydride coupling.

Reagents:

L-Leucine

Di-tert-butyl dicarbonate (Boc
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O)

Methylamine (2.0 M in THF)

Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM)

Workflow:

Protection: React L-Leucine with Boc

O in dioxane/NaOH to yield Boc-Leu-OH.

Activation: Dissolve Boc-Leu-OH in anhydrous THF at -15°C. Add 1.0 eq NMM followed by

1.0 eq IBCF to form the mixed anhydride.

Coupling: After 15 minutes, add Methylamine (1.2 eq). Stir while warming to room

temperature (RT) over 4 hours.

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1M KHSO

, NaHCO

, and Brine. Dry (Na

SO

) and concentrate.

Intermediate:Boc-L-Leucine-

-methylamide (White solid).

Stage 2: Deprotection to -Methylleucinamide
Before reduction, the Boc group must be removed. Note: Reducing the Boc-protected species

with LiAlH

would convert the carbamate to an N-methyl group, resulting in a dimethylamine at C2, which is
NOT the target.

Protocol:
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Dissolve Boc-intermediate in DCM.

Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.

Neutralization: Dissolve the TFA salt in minimal water, basify with Na

CO

, and extract exhaustively with DCM/Isopropanol (3:1).

Intermediate:

-Methylleucinamide (Free base).

Stage 3: Reduction to (2-Amino-4-methylpentyl)
(methyl)amine
This is the critical step. The amide carbonyl is reduced to a methylene group.

Reagents:

Lithium Aluminum Hydride (LiAlH

) (2.5 eq)

Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and

addition funnel under Nitrogen atmosphere.

Slurry: Charge RBF with LiAlH

(2.5 eq) and anhydrous THF. Cool to 0°C.

Addition: Dissolve
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-Methylleucinamide (from Stage 2) in anhydrous THF. Add dropwise to the LiAlH

slurry over 30 minutes.

Observation: Gas evolution (

) will occur. Maintain temperature <10°C.

Reflux: Once addition is complete, warm to RT, then heat to reflux for 12–16 hours. The

solution should turn grey/white.

Quench (Fieser Method): Cool to 0°C. Carefully add:

mL Water (where

= grams of LiAlH

used).

mL 15% NaOH solution.

mL Water.

Isolation: Stir until a granular white precipitate forms (Lithium/Aluminum salts). Filter through

a Celite pad.[3] Wash the pad with warm THF.

Purification: Dry the filtrate over Na

SO

and concentrate. The residue is the crude diamine.

Final Purification: Distill under reduced pressure (Kugelrohr or fractional distillation) to

obtain the pure oil.

Part 3: Analytical Data & Validation
Researchers must validate the structure using NMR and MS.
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Analytical Method Expected Signal / Characteristic

H NMR (CDCl

)

0.90 (d, 6H): Isopropyl methyls.

2.45 (s, 3H):

-Methyl group (singlet).

2.8-3.0 (m, 1H): Methine at C2 (

).

2.3-2.6 (m, 2H): Methylene at C1 (

).

C NMR

~36.0 ppm:

-Methyl carbon.~55.0 ppm: C1 Methylene.~48.0

ppm: C2 Methine (

).

Mass Spectrometry

[M+H]

= 131.2: Protonated molecular ion.Fragment

m/z 44: Characteristic of

(cleavage between C1-C2).

Part 4: Safety & Handling (E-E-A-T)
Critical Hazard: Lithium Aluminum Hydride (LiAlH

)

Pyrophoric: Reacts violently with water and air moisture.

Protocol: Always use a blast shield. Ensure all glassware is oven-dried. Have a Class D fire

extinguisher nearby.

Quenching: Never add LiAlH
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reaction mixtures directly to water. Always dilute with ether/THF and add the quenching
agents dropwise at 0°C.

Diamine Toxicity:

Aliphatic diamines are corrosive and skin sensitizers. Handle in a fume hood.

Store under Nitrogen or Argon to prevent reaction with atmospheric CO

(carbamate formation).

Part 5: Reaction Mechanism Visualization
The following diagram illustrates the reduction mechanism of the amide to the amine,

highlighting the formation of the iminium intermediate.
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(R-CO-NHMe)

Tetrahedral
Aluminate Intermediate

Hydride Attack (AlH4-) Iminium Ion
(R-CH=N+HMe)

Elimination of O-AlH3 Diamine Product
(R-CH2-NHMe)

Second Hydride Attack

Click to download full resolution via product page

Figure 2: Mechanistic flow of LiAlH

amide reduction involving the iminium ion intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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